molecular formula C22H19N3O4 B2534016 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid CAS No. 281655-48-9

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid

Cat. No. B2534016
CAS RN: 281655-48-9
M. Wt: 389.411
InChI Key: OWEHJEIYGWDZHJ-FQEVSTJZSA-N
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Description

“(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid” is a chemical compound with the empirical formula C21H21NO6 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The compound’s molecular structure can be represented by the SMILES string O=C(NC@H=O)CCC(OC)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . The InChI code for the compound is 1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.39 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 641.8±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 99.6±3.0 kJ/mol . The flash point is 341.9±31.5 °C . The index of refraction is 1.628 . The molar refractivity is 110.5±0.3 cm3 . The polar surface area is 85 Å2 . The polarizability is 43.8±0.5 10-24 cm3 . The surface tension is 56.2±3.0 dyne/cm . The molar volume is 311.3±3.0 cm3 .

Scientific Research Applications

Protective Group in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid, is widely used for protecting hydroxy-groups in various chemical syntheses. Gioeli and Chattopadhyaya (1982) discussed its application in the synthesis of an octathymidylic acid fragment, highlighting its convenient removal by triethylamine in dry pyridine solution while preserving other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Enantiomerically Pure Diaminobutyric Acids Synthesis

Schmidt et al. (1992) utilized the Fmoc protected α-amino groups of this compound in the synthesis of enantiomerically pure (2S,3R)- and (2S,3S)-diaminobutyric acids, demonstrating its utility in producing structurally complex and specific amino acids (Schmidt et al., 1992).

Reversible Protecting Group in Peptides

In peptide synthesis, the N,O-Bis-Fmoc derivatives of this compound, as detailed by Johnson et al. (1993), serve as valuable intermediates for creating peptides with reversibly protected tertiary peptide bonds. This application is critical in reducing interchain association during solid phase peptide synthesis (Johnson et al., 1993).

Solid Phase Peptide Synthesis

Fields and Noble (2009) discussed the use of Fmoc amino acids, including this compound, in solid phase peptide synthesis. The method has seen significant advancements, allowing for the synthesis of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(27)20(9-14-10-23-13-24-11-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10-11,13,19-20H,9,12H2,(H,25,28)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEHJEIYGWDZHJ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-5-ylpropanoic acid

CAS RN

281655-48-9
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid
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